(1S)-1-(2-bromophenyl)propan-1-ol
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Overview
Description
(1S)-1-(2-bromophenyl)propan-1-ol is a chiral alcohol compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-bromophenyl)propan-1-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. Another approach involves the use of Grignard reagents, where a bromophenyl magnesium bromide reacts with a suitable aldehyde or ketone to form the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-bromophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-bromophenylpropanone or 2-bromophenylpropanoic acid.
Reduction: Formation of 2-bromophenylpropane.
Substitution: Formation of compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
(1S)-1-(2-bromophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific optical properties.
Mechanism of Action
The mechanism of action of (1S)-1-(2-bromophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The presence of the bromine atom and the chiral center can influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-bromophenyl)propan-1-ol: The enantiomer of the compound with opposite stereochemistry.
1-(2-chlorophenyl)propan-1-ol: Similar structure with a chlorine atom instead of bromine.
1-(2-bromophenyl)ethanol: Similar structure with a shorter carbon chain.
Uniqueness
(1S)-1-(2-bromophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
170379-92-7 |
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Molecular Formula |
C9H11BrO |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(1S)-1-(2-bromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m0/s1 |
InChI Key |
SMYHFDLFOKKDOO-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1Br)O |
SMILES |
CCC(C1=CC=CC=C1Br)O |
Canonical SMILES |
CCC(C1=CC=CC=C1Br)O |
Origin of Product |
United States |
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